molecular formula C9H10O4 B3022699 Methyl 3-hydroxy-2-methoxybenzoate CAS No. 2169-25-7

Methyl 3-hydroxy-2-methoxybenzoate

Cat. No. B3022699
CAS RN: 2169-25-7
M. Wt: 182.17 g/mol
InChI Key: NKRCBDHKPQKBBU-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-2-methoxybenzoate” is a chemical compound with the CAS Number: 2169-25-7 . It has a molecular weight of 182.18 and its IUPAC name is methyl 3-hydroxy-2-methoxybenzoate . It is functionally related to a 3-hydroxybenzoic acid .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxy-2-methoxybenzoate” involves several steps. The process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another synthesis method involves the conversion of 3-hydroxy-4-methoxybenzaldehyde into the corresponding nitrile, followed by alkylation, nitration, reduction, nitrile hydrolysis, cyclization, chlorination, and then the reaction of the chloride with 3-chloro-4-fluoroaniline .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-2-methoxybenzoate” is represented by the formula C9H10O4 . The InChI code for this compound is 1S/C9H10O4/c1-12-8-6 (9 (11)13-2)4-3-5-7 (8)10/h3-5,10H,1-2H3 .


Chemical Reactions Analysis

“Methyl 3-hydroxy-2-methoxybenzoate” is used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-2-methoxybenzoate” is a liquid at room temperature . The compound’s storage temperature should be at room temperature, and it should be sealed in dry conditions .

Scientific Research Applications

Safety and Hazards

“Methyl 3-hydroxy-2-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

“Methyl 3-hydroxy-2-methoxybenzoate” has been used as a starting reagent in the novel synthesis of gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . This suggests potential future directions in the development of new therapeutic antitumor agents .

properties

IUPAC Name

methyl 3-hydroxy-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRCBDHKPQKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564341
Record name Methyl 3-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2169-25-7
Record name Methyl 3-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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